molecular formula C11H14N2O2 B1641668 4-Diethoxymethyl-pyridine-2-carbonitrile

4-Diethoxymethyl-pyridine-2-carbonitrile

Cat. No.: B1641668
M. Wt: 206.24 g/mol
InChI Key: HAQDAXGIPJCLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Diethoxymethyl-pyridine-2-carbonitrile is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethoxymethyl-pyridine-2-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Diethoxymethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridinecarboxylic acids or pyridinecarboxaldehydes.

    Reduction: Pyridinecarbinols or pyridinecarbinamines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Diethoxymethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Diethoxymethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.

    4-Pyridinecarbonitrile: Another pyridine derivative with a nitrile group at the 4-position.

    2-Cyanopyridine: A common name for 2-pyridinecarbonitrile.

    4-Diethoxymethyl-pyridine-2-carbonitrile: A synonym for this compound.

Uniqueness

This compound is unique due to the presence of the diethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(diethoxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-3-14-11(15-4-2)9-5-6-13-10(7-9)8-12/h5-7,11H,3-4H2,1-2H3

InChI Key

HAQDAXGIPJCLMU-UHFFFAOYSA-N

SMILES

CCOC(C1=CC(=NC=C1)C#N)OCC

Canonical SMILES

CCOC(C1=CC(=NC=C1)C#N)OCC

Origin of Product

United States

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